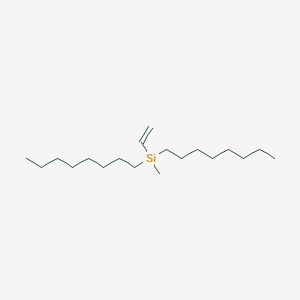

Vinyldi-N-octylmethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vinyldi-N-octylmethylsilane is an organosilicon compound with the chemical formula C₁₉H₄₀Si. It is a transparent liquid with a density of 0.793 g/cm³ . This compound belongs to the class of alkyl silanes and is used in various experimental and research applications .

Méthodes De Préparation

The synthesis of vinyldi-N-octylmethylsilane can be achieved through several methods. One common method involves the hydrogenation of methyl-dioctyl-vinyl-silane. This process typically requires the reaction of methyl-dioctyl-vinyl-silane with trichlorosilane in the presence of a hydrogenating agent . Another method involves the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents, which can be performed under mild reaction conditions .

Analyse Des Réactions Chimiques

Vinyldi-N-octylmethylsilane undergoes various types of chemical reactions, including:

Oxidation: The oxidation of carbon-silicon bonds can be achieved using aqueous fluoride and peroxide.

Reduction: The reduction reactions typically involve the use of hydrogenating agents.

Substitution: Nucleophilic substitution reactions with organomagnesium reagents are common.

Silylation: Copper-catalyzed silylation of vinyliodonium salts with zinc-based silicon reagents.

Common reagents used in these reactions include trichlorosilane, organomagnesium reagents, and zinc-based silicon reagents. The major products formed from these reactions are functionalized tetraorganosilanes and vinylsilanes .

Applications De Recherche Scientifique

Vinyldi-N-octylmethylsilane has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of vinyldi-N-octylmethylsilane involves its interaction with molecular targets and pathways in various applications. In the context of drug delivery, for example, functionalized silica nanoparticles can enhance the delivery of therapeutic agents to specific targets, improving their efficacy and reducing side effects . The compound’s unique chemical structure allows it to interact with biological molecules and facilitate the desired effects.

Comparaison Avec Des Composés Similaires

Vinyldi-N-octylmethylsilane can be compared with other similar compounds, such as:

Vinylphenyldimethylsilane: Used in similar applications but has different chemical properties.

Vinylphenylmethylsilane: Another related compound with distinct uses and properties.

Vinyl-T-Butyldimethylsilane: Known for its use in organic synthesis and industrial applications.

These compounds share similarities in their chemical structure and applications but differ in their specific properties and reactivity, making this compound unique in its own right.

Activité Biologique

Vinyldi-N-octylmethylsilane is an organosilicon compound that has garnered interest in various fields, including materials science and biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound can be characterized by its unique silane structure, which includes a vinyl group and an octyl chain. This structure contributes to its properties, such as hydrophobicity and reactivity, making it suitable for various applications in both organic synthesis and biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that compounds with similar silane structures can disrupt bacterial cell membranes, leading to cell lysis. The hydrophobic nature of the octyl group enhances the interaction with lipid membranes of microorganisms, facilitating this antimicrobial effect.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Escherichia coli | Inhibition of growth | Membrane disruption |

| Staphylococcus aureus | Bactericidal effect | Cell lysis due to membrane integrity loss |

| Candida albicans | Reduced viability | Disruption of cell wall integrity |

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Research has demonstrated that this compound can induce apoptosis in various cancer cells by activating intrinsic pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy

- A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial colonies when treated with varying concentrations of the compound, suggesting its potential as a disinfectant or preservative in medical settings.

-

Cytotoxicity Assessment

- Another study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for inducing apoptosis.

The biological activity of this compound is attributed to several mechanisms:

- Membrane Interaction : The hydrophobic octyl group allows for effective insertion into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species Generation : The compound's interaction with cellular components can lead to ROS production, contributing to oxidative stress and apoptosis.

- Protein Interaction : this compound may also interact with specific proteins involved in cell signaling pathways, further influencing cellular responses.

Propriétés

IUPAC Name |

ethenyl-methyl-dioctylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40Si/c1-5-8-10-12-14-16-18-20(4,7-3)19-17-15-13-11-9-6-2/h7H,3,5-6,8-19H2,1-2,4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFJYRSLGGXMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(CCCCCCCC)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.